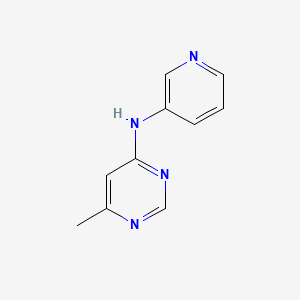

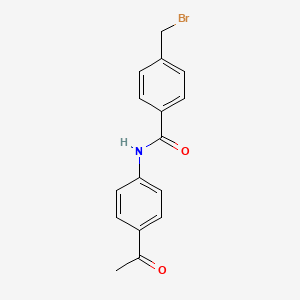

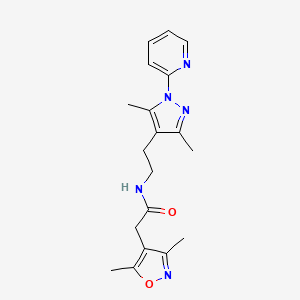

6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine” is a compound that has been used in the synthesis of tyrosine kinase inhibitors . It is related to the compounds nilotinib and imatinib, which are used in the treatment of chronic myelogenous leukemia (CML) . The compound is a white to off-white or brown solid .

Synthesis Analysis

The synthesis of “6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine” involves processes and useful intermediates for the synthesis of the tyrosine kinase inhibitors nilotinib and imatinib . Key intermediates, method for their synthesis and their use in a divergent synthesis, making use of a Curtius rearrangement, to nilotinib and imatinib are described .Molecular Structure Analysis

The molecular structure of “6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine” has been confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis . The optimal structure of the pyridine group was 5-CF 3; the optimal structure of the pyrimidine group was 2-CH 3 -5-Cl-6-CHF 2 .Chemical Reactions Analysis

The chemical reactions involving “6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine” include the amide bond cleavage, which leads to the in vivo formation of a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The compound “6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine” is a white to off-white or brown solid . The spatial configuration of the carbon atoms connected to R 3 plays an important role——When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .科学的研究の応用

Cancer Therapeutics: Tyrosine Kinase Inhibition

“6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine” is a key intermediate in the synthesis of tyrosine kinase inhibitors like nilotinib and imatinib . These compounds are crucial in the treatment of chronic myelogenous leukemia (CML) by targeting the Bcr-Abl tyrosine kinase, which is responsible for the uncontrolled proliferation of malignant cells.

Antiproliferative Agents

Research has shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines . These compounds can induce apoptosis, the programmed cell death, which is a desirable effect in cancer treatment, by activating caspase 9 and inducing PARP-1 cleavage.

Fluorescence-Based pH Sensing

Some derivatives of “6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine” have been identified as potent pH indicators with fluorescence properties . They enable both intensity-based and ratiometric pH sensing, which is valuable in biological and chemical research for monitoring cellular environments.

Synthetic Chemistry: Intermediate for Diverse Compounds

The compound serves as an intermediate in the synthesis of a wide range of molecules, including benzene-1,3-diamine derivatives . These derivatives have diverse applications, including the development of new pharmaceuticals and materials with unique properties.

Metabolism Studies in Pharmacokinetics

“6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine” is also involved in the metabolism of flumatinib , a novel antineoplastic tyrosine kinase inhibitor. Understanding its role in metabolism can help optimize dosing and efficacy in clinical settings.

Fungicidal Research

This compound has been used in the design and synthesis of pyrimidinamine derivatives with fungicidal activity . Such research is crucial for developing new agricultural chemicals that can protect crops from fungal diseases.

作用機序

Target of Action

The primary targets of 6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine are tyrosine kinase inhibitors , specifically Bcr-Abl tyrosine kinase inhibitors . These enzymes play a crucial role in the regulation of cell growth and proliferation.

Mode of Action

6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine interacts with its targets by inhibiting the activity of the tyrosine kinases. This inhibition disrupts the signaling pathways that these enzymes are involved in, leading to a decrease in cell proliferation .

Biochemical Pathways

The compound affects the Bcr-Abl tyrosine kinase pathway . This pathway is involved in cell growth and proliferation. By inhibiting the activity of the tyrosine kinases in this pathway, the compound can disrupt cell growth and proliferation .

Pharmacokinetics

Similar compounds like nilotinib and imatinib, which share a core structure with 6-methyl-n-(pyridin-3-yl)pyrimidin-4-amine, are known to have good oral bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in cell proliferation due to the inhibition of tyrosine kinases. This can lead to cell cycle arrest and apoptosis .

特性

IUPAC Name |

6-methyl-N-pyridin-3-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-8-5-10(13-7-12-8)14-9-3-2-4-11-6-9/h2-7H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHTZOKDYSSHMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methanesulfonylpiperidine](/img/structure/B2850560.png)

![1-Thiophen-2-yl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2850561.png)

![N-benzyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2850564.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B2850570.png)

![3,5-Dimethyl-1-{2-[2-(morpholin-4-ylmethyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2850577.png)